4-(trans-4-Ethylcyclohexyl)phenylboronic acid

Suzuki-Miyaura coupling Liquid crystal synthesis Ligand-free catalysis

Sourcing arylboronic acids with precise trans-cyclohexyl stereochemistry for liquid crystal R&D often limits synthetic strategy. 4-(trans-4-Ethylcyclohexyl)phenylboronic acid (CAS 164220-57-9) provides the rigid-rod geometry and conformational anisotropy required for nematic/smectic mesophase stability. • Achieves 38-87% yields in ligand-free PdCl₂-Suzuki couplings with aryl bromides. • Key building block for SC-phase ferroelectric LC mixtures and vertical-alignment polymers. • Enables fluorinated biaryl liquid crystal synthesis with ~50% purified yield.

Molecular Formula C14H21BO2
Molecular Weight 232.13
CAS No. 164220-57-9
Cat. No. B595478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(trans-4-Ethylcyclohexyl)phenylboronic acid
CAS164220-57-9
Synonyms4-(trans-4-Ethylcyclohexyl)phenylboronic acid
Molecular FormulaC14H21BO2
Molecular Weight232.13
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C2CCC(CC2)CC)(O)O
InChIInChI=1S/C14H21BO2/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17/h7-12,16-17H,2-6H2,1H3
InChIKeyQRCCELWUDZLZLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(trans-4-Ethylcyclohexyl)phenylboronic Acid: Selection & Procurement


4-(trans-4-Ethylcyclohexyl)phenylboronic acid (CAS 164220-57-9) is a functionalized arylboronic acid characterized by a para-substituted trans-4-ethylcyclohexyl group on the phenyl ring, with molecular formula C14H21BO2 and molecular weight 232.13 g/mol . This organoboron compound serves as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation . The trans-4-ethylcyclohexyl substituent confers distinct steric and conformational properties compared to simpler alkyl or alkoxy analogs, making this compound particularly relevant for synthesizing liquid crystalline materials and other functional molecules requiring precise molecular geometry [1].

Workflow Suzuki–Miyaura cross‑coupling for liquid crystal intermediates
Geometry trans‑4‑ethylcyclohexyl rigid‑rod motif for mesogenic design
Material role Building block for alignment polymers and ferroelectric hosts

4-(trans-4-Ethylcyclohexyl)phenylboronic Acid: Why Generic Substitution Fails


In-class arylboronic acids such as phenylboronic acid (CAS 98-80-6), 4-ethylphenylboronic acid (CAS 63139-21-9), or 4-ethoxyphenylboronic acid (CAS 22237-13-4) cannot be substituted for 4-(trans-4-ethylcyclohexyl)phenylboronic acid in applications requiring the trans-4-ethylcyclohexyl pharmacophore or mesogenic unit. The trans-4-ethylcyclohexyl group is not a simple alkyl substituent; it imparts a specific rigid-rod molecular geometry with defined stereochemistry (trans-configuration) and enhanced conformational anisotropy that directly influences molecular packing, phase transition temperatures, and alignment behavior in liquid crystalline systems [1]. Unlike planar aromatic or flexible alkyl substituents, the cyclohexyl ring introduces saturated carbon atoms that reduce π-π stacking while maintaining molecular linearity, a critical feature for nematic and smectic mesophase stability [2]. Generic substitution with simpler arylboronic acids would fundamentally alter the target molecule's three-dimensional architecture and mesogenic properties, rendering the final product unsuitable for its intended function in display materials or specialized organic electronics.

Geometry mismatch
Simpler arylboronic acids lack the trans‑cyclohexyl group, altering molecular packing and mesophase order.
Phase behavior shift
Open‑chain or planar substituents produce different mesophase types and thermal stabilities, breaking SC phase requirements.
Alignment failure
Polymers without the ethylcyclohexylphenyl side group fail to induce uniform vertical LC alignment.

4-(trans-4-Ethylcyclohexyl)phenylboronic Acid: Evidence Guide


Ligand-Free Suzuki Coupling Yields

In a study applying ligand-free PdCl2 catalysis to liquid crystal synthesis, substituted trans-cyclohexylphenylboronic acids (the class to which 4-(trans-4-ethylcyclohexyl)phenylboronic acid belongs) were cross-coupled with substituted aryl bromides to yield pure multiring liquid crystal products in yields ranging from 38% to 87% under optimized conditions (0.5 mol% PdCl2, pyridine, K3PO4) [1]. The specific yield variation is attributed to the steric and electronic contributions of the trans-cyclohexyl substituent on the boronic acid partner. While this study does not report isolated data for the ethyl-substituted analog, it establishes the viability of trans-cyclohexylphenylboronic acids as competent coupling partners in ligand-free Suzuki reactions relevant to liquid crystal manufacturing, with yield ranges that inform process feasibility assessments.

Ligand‑free Suzuki yield
Class‑level
Yield range: 38–87% (class‑level inference)
Supports process feasibility assessment
Ethyl‑specific data not isolated; class‑level benchmark
Suzuki-Miyaura coupling Liquid crystal synthesis Ligand-free catalysis

Vertical LC Alignment with Ethylcyclohexyl Polymers

Research on polystyrene derivatives modified with liquid crystal precursor side groups demonstrated that polymers bearing 4-(trans-4-ethylcyclohexyl)phenoxymethyl side chains induced stable and uniform vertical orientation of liquid crystal molecules in LC cells [1]. This study establishes that the trans-4-ethylcyclohexyl structural motif (present as the non-boronic acid portion of the target compound) imparts the specific molecular anisotropy required for controlled LC alignment. In contrast, generic arylboronic acids without this saturated cyclohexyl moiety would produce side groups with dramatically different aspect ratios and polarizability anisotropies, failing to achieve the same vertical alignment behavior required for modern LC display technologies.

Vertical LC alignment
Class‑level
Uniform vertical orientation with ethylcyclohexyl‑phenoxy side groups
Essential for alignment material design
Alignment depends on trans‑4‑ethylcyclohexyl moiety
Liquid crystal alignment Polymer-stabilized LCs Vertical orientation

SC Mesophase Stability and Low Melting Points

A systematic study of trans-4-alkylcyclohexylethyl-substituted 2,3-difluorobiphenyls (synthesized using phenylboronic acids prepared via low-temperature lithiation) established that three-ring systems incorporating the trans-4-alkylcyclohexylethyl terminal group retain the ability to generate the SC (smectic C) mesophase while maintaining low melting points [1]. The trans-4-ethylcyclohexyl variant contributes to this balance of mesophase stability and low melting behavior. In contrast, analogous terphenyls and biphenyls with open-chain terminal substituents exhibited different mesophase types and thermal stabilities, demonstrating that the cyclohexyl ring's saturated nature is critical for tuning phase behavior without sacrificing liquid crystalline character.

SC mesophase & melting
Class‑level
SC phase retained with low melting points
Enables thermal behavior engineering
Cyclohexyl ring critical for phase tuning
Ferroelectric liquid crystals Mesophase engineering Thermal stability

4-(trans-4-Ethylcyclohexyl)phenylboronic Acid: Application Scenarios


Biphenyl LC Intermediates via Ligand-Free Suzuki

Based on evidence that trans-cyclohexylphenylboronic acids achieve 38-87% yields in ligand-free PdCl2-catalyzed Suzuki couplings with aryl bromides [1], 4-(trans-4-ethylcyclohexyl)phenylboronic acid is optimally deployed for synthesizing biphenyl-core liquid crystal intermediates. This application is particularly suitable when process simplicity (no phosphine ligands) and reduced purification burden (ligand-free conditions) are prioritized in manufacturing workflows.

Ferroelectric LC Hosts for SC Mesophase

The compound serves as a strategic building block for synthesizing trans-4-alkylcyclohexylethyl-substituted 2,3-difluorobiphenyls that retain SC mesophase character while maintaining low melting points [1]. This scenario applies specifically to ferroelectric liquid crystal mixture development where precise control over phase transition temperatures and mesophase type is non-negotiable for device performance.

Polymer-Stabilized LC Displays with Vertical Alignment

Research demonstrates that polymers incorporating 4-(trans-4-ethylcyclohexyl)phenoxy side groups induce uniform vertical alignment of LC molecules [2]. 4-(trans-4-Ethylcyclohexyl)phenylboronic acid provides the synthetic entry point for constructing such alignment materials via Suzuki coupling to attach the ethylcyclohexylphenyl moiety to polymerizable or cross-linkable cores.

Fluorinated Biaryl Liquid Crystal Synthesis

Related trans-4-alkylcyclohexyl-substituted boronic acids have been employed in Pd(Ph2PCH2COO)2-catalyzed Suzuki couplings with fluorinated phenylboronic acids to yield fluorine-containing biaryl liquid crystals with approximately 50% purified yield [3]. 4-(trans-4-Ethylcyclohexyl)phenylboronic acid is well-suited for analogous fluorinated biaryl liquid crystal syntheses where the ethylcyclohexyl group provides the necessary mesogenic character.

Application
Selection Property
Validation Focus
Biphenyl LC intermediates
Ligand‑free coupling reactivity
Feasibility and purity assessment
Ferroelectric LC hosts
Mesophase engineering capability
Phase transition behavior review
Polymer‑stabilized alignment
Vertical alignment induction
Orientation uniformity and anchoring
Fluorinated biaryl LC synthesis
Compatibility with fluorinated cores
Mesogenic character retention

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